1-(5-Phényl-1,2,4-oxadiazol-3-yl)éthan-1-amine

Vue d'ensemble

Description

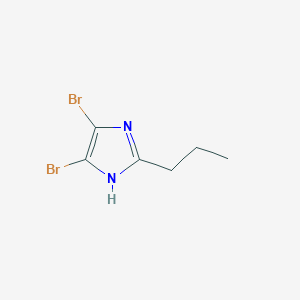

“1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . A variety of spectral techniques, i.e., FT-IR (KBr, cm −1), 1 H-NMR (DMSO-d6, 400 MHz, δ ppm), mass spectra, and elemental analysis, were used to confirm the structures of synthetic analogues .Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The reaction of amidoximes with carboxylic acids and wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids have been studied . It was found that 5- (3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .Applications De Recherche Scientifique

Pesticides agricoles

Les dérivés du 1,2,4-oxadiazole, tels que le 1-(5-phényl-1,2,4-oxadiazol-3-yl)éthan-1-amine, ont montré un large spectre d'activités biologiques agricoles . Ils ont été utilisés dans le développement de pesticides chimiques efficaces et à faible risque pour lutter contre les maladies des plantes qui menacent la sécurité alimentaire .

Agents antibactériens

Les composés contenant des dérivés du 1,2,4-oxadiazole ont montré de forts effets antibactériens sur Xanthomonas oryzae pv. oryzae (Xoo) et Xanthomonas oryzae pv. oryzicola (Xoc), qui causent de graves maladies chez les plants de riz . Ces composés pourraient servir de modèles alternatifs potentiels pour la découverte de nouveaux agents antibactériens .

Agents antifongiques

Ces composés ont également montré une activité antifongique contre Rhizoctonia solani, un champignon qui provoque la brûlure de la gaine chez les plants de riz .

Agents nématicides

Les dérivés du 1,2,4-oxadiazole ont présenté une activité nématicide modérée contre Meloidogyne incognita, une espèce de nématode à galles qui est un ravageur majeur en agriculture .

Applications pharmaceutiques

Le cycle 1,2,4-oxadiazole est un pharmacophore bien connu, fréquemment rencontré dans les ingrédients pharmaceutiques actifs ayant diverses orientations thérapeutiques . Par exemple, certains dérivés du 1,2,4-oxadiazole ont été reconnus comme des inhibiteurs sélectifs des isoformes de l'anhydrase carbonique humaine liées à la thérapie anticancéreuse .

Développement de matériaux énergétiques

Les 1,2,4-oxadiazoles ont été utilisés pour le développement de matériaux énergétiques en raison de leur faible aromaticité et de la présence de la liaison O–N faible .

Colorants fluorescents et OLED

Ces hétérocycles ont également été utilisés dans le développement de colorants fluorescents et de diodes électroluminescentes organiques (OLED) .

Insecticides

Les 1,2,4-oxadiazoles ont été utilisés dans le développement d'insecticides .

Mécanisme D'action

Target of Action

1,2,4-Oxadiazoles have been synthesized as potential anti-infective agents with activities against bacteria, viruses, and other pathogens . The specific targets can vary depending on the exact structure of the compound and its functional groups.

Biochemical Pathways

The exact biochemical pathways affected by 1,2,4-oxadiazoles can vary widely depending on the specific compound and its targets. Some 1,2,4-oxadiazoles have been found to have anti-infective properties, suggesting they may interfere with the biochemical pathways of pathogens .

Result of Action

The result of the action of 1,2,4-oxadiazoles can vary depending on their specific targets and mode of action. Some 1,2,4-oxadiazoles have been found to have anti-infective properties, suggesting they may kill or inhibit the growth of pathogens .

Analyse Biochimique

Biochemical Properties

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxadiazole derivatives have been shown to exhibit inhibitory effects on enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . The interaction between 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine and these enzymes can lead to the inhibition of bacterial growth, making it a potential candidate for antimicrobial therapies.

Cellular Effects

The effects of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazole derivatives have been reported to modulate the activity of signaling pathways involved in inflammation and apoptosis . By affecting these pathways, 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine can alter cell function, potentially leading to therapeutic effects in conditions such as cancer and inflammatory diseases.

Molecular Mechanism

At the molecular level, 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. For instance, the binding of oxadiazole derivatives to DNA gyrase can inhibit the enzyme’s activity, preventing bacterial DNA replication . Additionally, this compound may interact with other molecular targets, leading to alterations in cellular processes and functions.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that oxadiazole derivatives can exhibit varying degrees of stability under different experimental conditions . The degradation of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine over time can influence its efficacy and safety in long-term applications. Additionally, long-term exposure to this compound may lead to changes in cellular function, which need to be carefully evaluated in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine vary with different dosages in animal models. Studies have indicated that oxadiazole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Threshold effects and toxicological profiles of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine should be thoroughly investigated in animal models to ensure its safety and efficacy.

Metabolic Pathways

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The metabolic pathways of oxadiazole derivatives can affect their pharmacokinetics and pharmacodynamics . Understanding the metabolic fate of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine is crucial for predicting its behavior in biological systems and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that influence its localization and accumulation . The distribution of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine within different cellular compartments can affect its efficacy and safety. Understanding these processes is vital for developing effective delivery strategies and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine within subcellular structures can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Propriétés

IUPAC Name |

1-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7(11)9-12-10(14-13-9)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGCRZARFUVKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC(=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

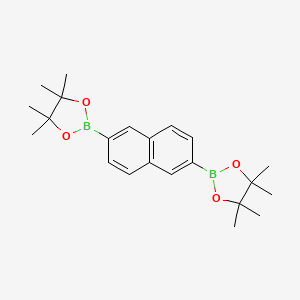

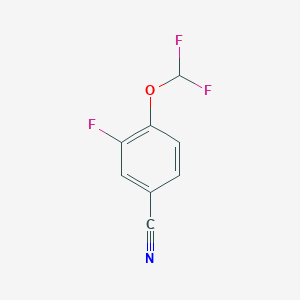

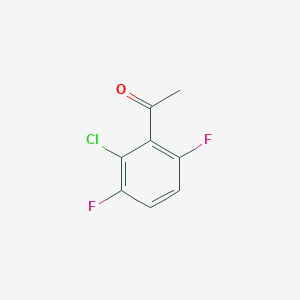

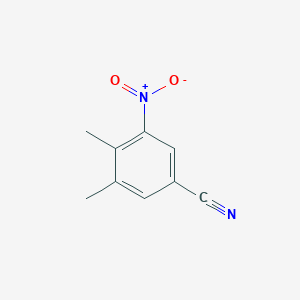

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

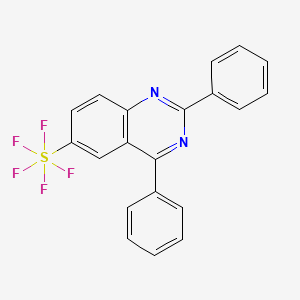

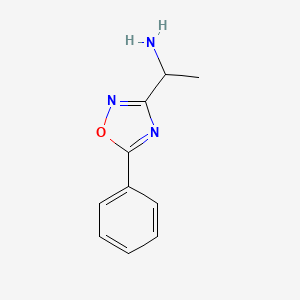

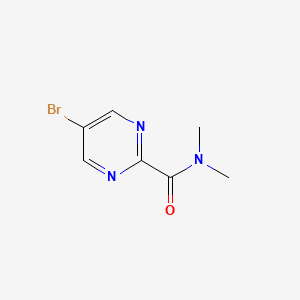

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1457245.png)